Solasonine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

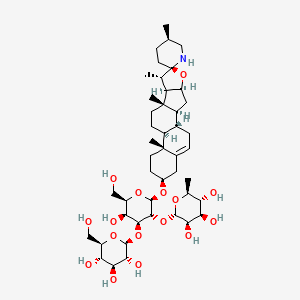

Solasonine is a glycoalkaloid found in various Solanum plants, particularly in the Solanaceae family. It is a glycoside of solasodine and is known for its toxic properties at high levels.

Aplicaciones Científicas De Investigación

Solasonine has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Solasonine, a natural glycoalkaloid compound, primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays critical roles in various physiological and pathological conditions, such as embryonic patterning, tissue homeostasis, and cancer . This compound also targets Gli , the final effector of the Hh signaling pathway . In addition, it has been found to target Neuropilin-1 (NRP1) and other signaling pathways, such as PI3K/AKT and ERK/MAPK pathways .

Mode of Action

This compound inhibits the Hh pathway activity by acting on its transcriptional factor Gli . It also inhibits the alkaline phosphatase (ALP) activity in cells, concomitantly with reductions of the mRNA expression of Gli1 and Ptch1 . Furthermore, this compound exhibits selectivity against Hh pathway activity . It has been suggested that this compound can bind to the b1 domain of NRP1 protein with a reasonable and stable docking conformation .

Biochemical Pathways

This compound affects multiple pathways including the ErbB signaling pathway and estrogen signaling pathway . It regulates these pathways by interacting with key genes such as AKT1 (AKT serine/threonine kinase 1), ESR1 (estrogen receptor 1), EGFR (epidermal growth factor receptor), SRC (proto-oncogene tyrosine-protein kinase Src), AR (androgen receptor) and MMP9 (matrix metalloproteinase 9) .

Pharmacokinetics

It is known that this compound is a poisonous chemical compound when used at high levels . It is a glycoside of solasodine . High levels of glycoalkaloids are toxic to humans due to their ability to disrupt cell-membrane function .

Result of Action

This compound significantly inhibits the Hh pathway activity by acting on Gli . It also inhibits tumor cell proliferation, induces apoptosis, induces ferroptosis in tumor cells, and inhibits tumor cell metastasis . By activating apoptosis and autophagy, it inhibits cell viability, migration, invasion, and blood vessel formation .

Análisis Bioquímico

Biochemical Properties

Solasonine is a potential compound in tumor suppression, which is closely linked to ferroptosis . Ferroptosis is a type of iron-dependent oxidative cell death caused by excessive lipid peroxidation . This compound interacts with various biomolecules to exert its effects. For instance, it causes an accumulation of lipid peroxide, Fe 2+, and reactive oxygen species (ROS) .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In lung adenocarcinoma cells, for example, this compound precisely exerts antitumor ability . It influences cell function by inducing cell death, as well as affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves causing redox imbalance and mitochondrial oxidative stress of ferroptosis in lung adenocarcinoma . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can cause failures of antioxidant defense and mitochondrial damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Solasonine can be extracted from plants such as Solanum mauritianum using methods like microwave-assisted extraction and aqueous two-phase extraction. The optimal conditions for microwave-assisted extraction include a microwave power of 270 W, an extraction time of 5 minutes, and an ethanol concentration of 60% . The combination of microwave-assisted extraction and aqueous two-phase extraction has been shown to enhance the yield of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from plant biomass. The process may include drying the plant material, followed by solvent extraction using ethanol or other suitable solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions

Solasonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce this compound derivatives with reduced functional groups.

Comparación Con Compuestos Similares

Solasonine is similar to other glycoalkaloids such as solamargine and solanine. it has unique properties that distinguish it from these compounds:

Solamargine: Like this compound, solamargine is a glycoalkaloid found in Solanum plants.

Solanine: Solanine is another glycoalkaloid with similar toxic properties.

Similar Compounds

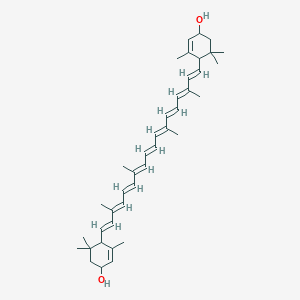

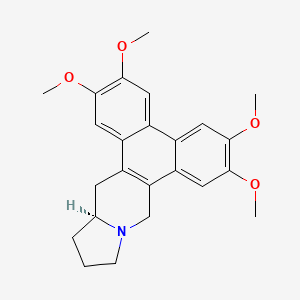

- Solamargine

- Solanine

- Solasodine

Propiedades

Número CAS |

19121-58-5 |

|---|---|

Fórmula molecular |

C45H73NO16 |

Peso molecular |

884.1 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42-,43+,44+,45+/m1/s1 |

Clave InChI |

QCTMYNGDIBTNSK-NJWQQIEESA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |

SMILES isomérico |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

19121-58-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-solamargine alpha-solamarine alpha-solamarine, (3beta,22alpha,25R)-isomer alpha-solasonine solasonine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)